molecular formula C45H30N4O2 B1530929 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin CAS No. 95051-10-8

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Cat. No.: B1530929
CAS No.: 95051-10-8
M. Wt: 658.7 g/mol
InChI Key: VPIIZALKBPNPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a building block for porphyrin-type photosensitizers and glycopophyrin derivatives . It has a molecular weight of 658.75 and a molecular formula of C45H30N4O2 .


Synthesis Analysis

The synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative was developed by the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions .


Molecular Structure Analysis

The crystal structure of 5-(4′-carboxyphenyl)-10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) shows an interesting hydrogen-bonded dimeric structure in the solid state .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of the carbomethoxyphenyl porphyrin with N-methyl nitrone was performed to give an isomeric mixture of isoxazolidine-fused chlorins, revealing lower selectivity and lower yields .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis Advancements

The synthesis of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin has been enhanced through microwave-assisted methods. This approach allows for shorter reaction times and reduced reagent usage, making it more efficient than traditional synthesis methods (Chouikrat et al., 2015).

Photodynamic Applications

This compound shows promise in photodynamic applications. It has been used to generate singlet oxygen, a key component in photodynamic therapy, which is significant in the treatment of various diseases and conditions (Narang et al., 2017).

Antimicrobial Properties

This compound has demonstrated effectiveness in photodynamic antimicrobial chemotherapy, specifically against Staphylococcus aureus. This application is particularly relevant in the context of antibiotic resistance and the need for alternative antimicrobial strategies (Shabangu et al., 2020).

Potential in Cancer Therapy

Its use in boron neutron capture therapy (BNCT) for cancer treatment has been explored. The synthesis of boronated porphyrins with this compound could provide a new avenue for cancer therapy (Zaitsev et al., 2009).

Coordination and Conjugation

The introduction of a carboxylate function into porphyrins like this compound allows for diverse modifications, including coordination and conjugation. These are crucial for enhancing the efficiency of macrocycles in various applications, particularly in photonic materials and biological contexts (Almeida et al., 2018).

Photophysical Properties

The synthesis and study of novel porphyrin derivatives, including this compound, have provided insights into their photophysical properties. This is crucial for their application in fields like photodynamic therapy and fluorescence imaging (Sharma et al., 2012).

Analytical Applications

One innovative application is in the detection of histamine usingfunctionalized porphyrins as electrochemical mediators. Specifically, this compound (CPTPP) has been used for this purpose, highlighting its potential in biochemical sensing and analytical chemistry (Iordache et al., 2017).

Molecular Interaction Studies

The compound has also been used to study interactions with proteins like serum albumin. This research is significant for understanding the binding mechanisms of porphyrins, which is important in the design of drug delivery systems and therapeutic agents (Ge, 2012).

Mimicking Natural Enzymes

In efforts to mimic natural enzymes like [FeFe]-hydrogenases, porphyrin and metalloporphyrin moiety-containing model complexes have been synthesized using this compound. This research contributes to the development of artificial enzymes for applications in green chemistry and renewable energy (Song et al., 2014).

Spectroscopic and Acid-Base Studies

The acid-base properties of asymmetrically substituted tetraphenylporphyrin derivatives, including this compound, have been explored. These studies are essential for understanding the chemical activity of porphyrins in different environments, which is crucial for their application in various scientific fields (Ivanova et al., 2021).

Mechanism of Action

Target of Action

The primary target of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is the Leishmania spp in the promastigote stage . This compound has been synthesized and evaluated for its in vitro photodynamic properties against these parasites .

Mode of Action

This compound interacts with its targets through a process known as photodynamic therapy . The compound’s beneficial effect related to the lethal capacity was greater in the presence of light irradiation . Furthermore, the inclusion of a diamagnetic metal such as Zn (II) is essential for the biological properties shown by this type of compounds, as it substantially improves their photodynamic activity .

Biochemical Pathways

It is known that the compound’s photodynamic properties can lead to the generation of singlet oxygen . This suggests that the compound may affect oxidative stress pathways and potentially disrupt the normal functioning of the targeted parasites.

Result of Action

The result of the action of this compound is a reduction in the viability of the targeted parasites . Specifically, the compound reduced the viability of the parasites as shown by the lowest IC 50, which is even lower than the reference drug glucantime .

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound’s beneficial effect related to the lethal capacity was greater in the presence of light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the light conditions in its environment.

Future Directions

The introduction of a carboxylate function into porphyrins allows a variety of modifications, which are central to enhancing the efficiency of macrocycles in photonic materials and biological applications . This suggests potential future directions in the development of new materials and applications.

Biochemical Analysis

Biochemical Properties

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin has been shown to interact with various biomolecules. For instance, it has been grafted onto organosilane-pillared montmorillonite by dehydration condensation reaction . This interaction has been characterized by X-ray diffraction, revealing an enlargement of the interlayer space of the montmorillonite .

Cellular Effects

The effects of this compound on cells have been studied in the context of Leishmania spp. In this context, it has been found that the compound reduces the viability of the parasites, with a lower IC50 than the reference drug glucantime . This suggests that this compound could potentially be used as a therapeutic agent against Leishmania spp.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its photodynamic properties. For instance, it has been found that the compound exhibits a visual blue change with an absorption maximum at 652 nm when evaluated by the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) with the aid of H2O2 . This suggests that this compound could potentially be used as a visual biosensor.

Temporal Effects in Laboratory Settings

It has been found that the compound exhibits a visual blue change with an absorption maximum at 652 nm for only 10 seconds when evaluated by the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) with the aid of H2O2 . This suggests that the compound has a rapid onset of action.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin can be achieved through a multi-step reaction pathway involving the condensation of pyrrole and benzaldehyde derivatives, followed by oxidation and carboxylation reactions.", "Starting Materials": [ "4-carboxybenzaldehyde", "dipyrromethane", "triphenylamine", "acetic anhydride", "pyridine", "p-toluenesulfonic acid", "sodium acetate", "acetic acid", "chloroform", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Synthesis of dipyrromethane by reacting pyrrole with tripheylamine in the presence of p-toluenesulfonic acid and sodium acetate in acetic acid.", "Step 2: Condensation of dipyrromethane with 4-carboxybenzaldehyde in the presence of pyridine to form 5-(4-carboxyphenyl)-10,15-diphenylporphyrin.", "Step 3: Oxidation of 5-(4-carboxyphenyl)-10,15-diphenylporphyrin with hydrogen peroxide in chloroform to form 5-(4-carboxyphenyl)-10,15-diphenylporphyrin dihydrochloride.", "Step 4: Carboxylation of 5-(4-carboxyphenyl)-10,15-diphenylporphyrin dihydrochloride with sodium hydroxide and carbon dioxide in water to form 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin." ] }

CAS No.

95051-10-8

Molecular Formula

C45H30N4O2

Molecular Weight

658.7 g/mol

IUPAC Name

4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoic acid

InChI

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46-47H,(H,50,51)

InChI Key

VPIIZALKBPNPDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C9=CC=CC=C9)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.2 ml of benzaldehyde and 7.51 g of 4-carboxybenzaldehyde are dissolved in 746 ml of boiling propionic acid, treated dropwise with 13.9 ml of pyrrole, the mixture obtained is subsequently heated under reflux for about 30 minutes and then left to cool to room temperature. The porphine derivative is precipitated by the addition of 0.5 l of water. The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case the elution being carried out with the following solvents in sequence: chloroform/cyclohexane (1:1), chloroform/ethyl acetate (3:2) and (1:1), ethyl acetate and ethyl acetate which contains 2% methanol. For the further purification, the product is suspended in a small amount of methanol and filtered off. This procedure is repeated until the filtrate is only faintly coloured. The thus-obtained product is then chromatographed on a silica gel column using chloroform, chloroform/ethyl acetate (1:1) and ethyl acetate as the elution agent. There are obtained 1.7 g of 4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid as violet crystals.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
746 mL
Type
solvent
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Name
4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
Reactant of Route 2
Reactant of Route 2
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
Reactant of Route 3
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
Reactant of Route 4
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
Reactant of Route 5
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin
Reactant of Route 6
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.